2-Chloro-7-nitronaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
56961-38-7 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
2-chloro-7-nitronaphthalene |
InChI |
InChI=1S/C10H6ClNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H |
InChI Key |
CECBPKQCQKJAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Chloro 7 Nitronaphthalene
De Novo Synthesis Approaches to the 2-Chloro-7-nitronaphthalene Core Structure
The foundational methods for constructing the this compound molecule primarily involve the sequential introduction of the chloro and nitro substituents onto a naphthalene (B1677914) ring. The order of these introductions is critical in directing the final substitution pattern.
Halogenation Strategies for Nitronaphthalene Precursors
One major route to this compound begins with a nitronaphthalene precursor. The direct chlorination of nitronaphthalenes can, however, be complex. For instance, the chlorination of 1-nitronaphthalene (B515781) is known to be a multifaceted reaction, often yielding a mixture of mono- and dichloro-nitronaphthalene isomers, and can sometimes lead to the elimination of the nitro group. canada.caumanitoba.ca The use of a catalyst, such as ferric chloride, is common in these reactions. canada.caumanitoba.ca
A more controlled approach involves the Sandmeyer reaction, starting from an appropriate aminonitronaphthalene. For example, 7-nitro-1-naphthylamine can be diazotized using sodium nitrite (B80452) and a strong acid like hydrochloric acid, followed by treatment with a copper(I) salt, such as cuprous chloride, to introduce the chlorine atom at the desired position. rsc.org This method offers high regiochemical control.
A study on the halogenation of 6-nitro-1-naphthylamine derivatives provides insight into the directing effects of the nitro group, which favors substitution at specific positions. rsc.org
Table 1: Comparison of Halogenation Strategies for Nitronaphthalene Precursors
| Method | Reagents | Key Observations |
| Direct Chlorination | Cl₂/FeCl₃ | Can be complex, leading to mixtures of isomers and potential denitration. canada.caumanitoba.ca |
| Sandmeyer Reaction | 1. NaNO₂/HCl 2. CuCl | Offers high regioselectivity, starting from an amino-nitronaphthalene precursor. rsc.org |
Nitration Reactions of Chloronaphthalene Intermediates
An alternative strategy involves the nitration of a chloronaphthalene intermediate. The direct nitration of 2-chloronaphthalene (B1664065) is a viable pathway. The chlorine atom, being an ortho-, para-director, will influence the position of the incoming nitro group. However, the presence of the deactivating chloro group makes the reaction conditions crucial.
The nitration is typically carried out using a mixture of nitric acid and sulfuric acid (mixed acid). The temperature of the reaction must be carefully controlled to prevent the formation of dinitrated byproducts. A patent describes a process for the mononitration of polynuclear aromatic compounds like 2-chloronaphthalene in the absence of sulfuric acid, using nitric acid at temperatures between 50 and 100°C, which can yield good to excellent results for mononitrated products. google.com Research has shown that nitration of 1-chloronaphthalene (B1664548) can yield a mixture of isomers, and similar complexity can be expected for 2-chloronaphthalene. research-nexus.net
Table 2: Nitration Conditions for Chloronaphthalene
| Starting Material | Nitrating Agent | Temperature | Reported Yield/Conversion | Reference |
| 2-Chloronaphthalene | HNO₃/H₂SO₄ | 0–5°C | 75–80% (for 2-chloro-1-nitronaphthalene) | |
| 1-Chloronaphthalene | HNO₃ | 50–100°C | 94% conversion, 98% mono-nitro assay | google.com |
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, safety, and scalability of synthesizing this compound and its analogs, advanced techniques such as continuous flow synthesis and microwave-assisted reactions are being explored.
Continuous Flow Synthesis of this compound Analogs
Continuous flow chemistry offers significant advantages for nitration reactions, which are often highly exothermic and can be hazardous on a large scale. researchgate.netrsc.org The use of microreactors or flow reactors allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. researchgate.net
Studies have demonstrated the successful continuous flow nitration of naphthalene and other aromatic compounds. researchgate.netrsc.org For example, a continuous-flow microreaction process for mononitration has been developed that achieves high yield and excellent selectivity for various nitroaromatic compounds. researchgate.net The industrial production of related compounds like 2-ethoxy-1-nitronaphthalene (B172031) and 5-nitronaphthalene-1,2-dione (B15448266) can be scaled up using continuous flow reactors for better control and safety. evitachem.com This technology is directly applicable to the synthesis of this compound.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates and improve yields. rsc.orgrsc.org The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. uark.edu
Catalyst Development for Regioselective Functionalization of Naphthalene Systems
The synthesis of specifically substituted naphthalenes like this compound is a challenge of regioselectivity. The directing effects of the substituents on the naphthalene core must be carefully controlled to achieve the desired isomer. The direct nitration of 2-chloronaphthalene typically involves an electrophilic aromatic substitution using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this reaction, the chloro group is an ortho-, para-director, while being deactivating. This would preferentially yield 2-chloro-1-nitronaphthalene and 2-chloro-4-nitronaphthalene. To obtain the 7-nitro isomer, which is meta to the chlorine atom, alternative strategies or separation of isomer mixtures are necessary.
Catalyst development plays a crucial role in steering the regiochemical outcome of such functionalizations. While traditional methods may lack precision, modern catalytic systems offer improved selectivity.
Key Catalytic Strategies:
Zeolite Catalysts: Zeolites, with their defined pore structures, can exert shape-selectivity in aromatic nitration. By confining the reaction space, they can favor the formation of specific isomers that might be disfavored in conventional solution-phase reactions. The use of HBEA zeolite modified with highly electronegative cations has shown to be an efficient and reusable catalyst system for the mononitration of naphthalene.
Metal-Catalyzed Cross-Coupling and Functionalization: Palladium catalysts are instrumental in the regioselective functionalization of naphthalene derivatives. commonorganicchemistry.com For instance, directing groups can be employed to guide a C-H functionalization to a specific position. While not a direct route to this compound, these methods highlight the potential for catalytic control over substitution patterns.
Sandmeyer Reaction: For unambiguous regiochemistry, a multi-step synthesis involving the Sandmeyer reaction is a viable, albeit more laborious, pathway. This approach could start from an appropriately substituted aminonaphthalene, where the amino group is converted to a diazonium salt and subsequently replaced by a chloro or nitro group under copper catalysis. For example, 7-nitro-2-aminonaphthalene (B8733078) could be a precursor, with the amino group being replaced by chlorine.
The following table summarizes different approaches for the synthesis of chloro-nitronaphthalene derivatives, highlighting the challenges and advantages of each.
| Method | Reagents/Catalyst | Key Features | Regioselectivity |
| Direct Nitration | HNO₃/H₂SO₄ | Scalable and straightforward. | Moderate; mixture of isomers often formed. |
| Zeolite-Catalyzed Nitration | Zeolite (e.g., HBEA) | Reusable catalyst, potential for improved selectivity. | Can be high depending on the zeolite structure. |
| Sandmeyer Reaction | NaNO₂, HCl, CuCl | Provides excellent regiocontrol. | Excellent. |
Derivatization and Functionalization Pathways of this compound
The presence of both a nitro group and a chlorine atom on the naphthalene ring system of this compound opens up a variety of chemical transformation pathways. These functional groups can be targeted individually or in concert to generate a range of new derivatives.
Chemical Transformations of the Nitro Group (e.g., Reductions to Amines)
The nitro group is a versatile functional group that is readily transformed, most commonly through reduction to an amino group. This transformation is a cornerstone of aromatic chemistry, providing access to anilines and their naphthalene analogues, which are valuable intermediates for dyes, pharmaceuticals, and materials.
A variety of reducing agents can be employed for the reduction of the nitro group in this compound to form 2-chloro-7-aminonaphthalene. The choice of reagent is critical to ensure chemoselectivity, particularly to avoid the unintended reduction of the chloro-substituent (hydrodehalogenation).
Common Reduction Methods:
| Reagent/Catalyst | Conditions | Advantages | Potential Drawbacks |
| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst | Highly efficient for nitro reduction. | Can also reduce the C-Cl bond (dehalogenation). commonorganicchemistry.com |
| H₂/Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Effective for nitro reduction with less propensity for dehalogenation of chloroarenes. commonorganicchemistry.com | Requires careful handling. |
| Fe/Acid | Iron powder in acidic medium (e.g., acetic acid) | Mild, cost-effective, and selective for nitro group reduction. commonorganicchemistry.com | Requires acidic conditions. |
| SnCl₂ | Tin(II) chloride | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.comgoogle.com | Stoichiometric amounts of tin salts are produced as byproducts. |
| Zn/Acid | Zinc powder in acidic medium | Mild and selective for nitro group reduction. commonorganicchemistry.com | Requires acidic conditions. |
The resulting 2-chloro-7-aminonaphthalene can undergo further reactions typical of aromatic amines, such as diazotization followed by substitution (Sandmeyer-type reactions) to introduce a wide range of other functional groups.
Substitution Reactions at the Chloro Position
The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group, particularly when located ortho or para to the leaving group, activates the aromatic ring towards attack by nucleophiles. In the case of this compound, the nitro group is in a "para-like" position on the same ring system, which facilitates this reaction.
Common nucleophiles that can displace the chloride ion include:
Amines: Reaction with primary or secondary amines yields the corresponding N-substituted 7-nitronaphthalen-2-amines.
Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) leads to the formation of 2-alkoxy-7-nitronaphthalenes.
Thiols: Thiolates can react to form 2-(alkylthio)- or 2-(arylthio)-7-nitronaphthalenes.
These substitution reactions are valuable for introducing a variety of functionalities and for building more complex molecular structures. researchgate.net
Modifications of the Naphthalene Ring System via Electrophilic or Nucleophilic Processes
The naphthalene ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (chloro and nitro). nowgonggirlscollege.co.in Any further electrophilic attack would be energetically unfavorable and would likely occur on the less deactivated ring, directed to the 5- or 8-position. nowgonggirlscollege.co.in
Conversely, the electron-deficient nature of the ring system makes it a candidate for nucleophilic aromatic substitution of hydrogen (SNArH). One such reaction is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by base-induced elimination to form a C-C bond. nih.gov This methodology allows for the introduction of alkyl substituents onto the electron-poor aromatic ring.
Introduction of Additional Functional Groups
Beyond the direct modification of the existing chloro and nitro groups, additional functional groups can be introduced onto the this compound scaffold.
Via the Amino Intermediate: As discussed in section 1.3.1, reduction of the nitro group to an amine provides a versatile handle for further functionalization. The resulting 2-chloro-7-aminonaphthalene can be diazotized and converted into a wide array of substituents, including -OH, -CN, -Br, -I, and others, via Sandmeyer and related reactions.
Further Nitration: Under harsh conditions, it might be possible to introduce another nitro group onto the ring system, leading to dinitro- or trinitro-chloronaphthalenes. researchgate.net The position of this new group would be governed by the directing effects of the existing substituents.
Sulfonation: Electrophilic sulfonation, though challenging on the deactivated ring, could potentially introduce a sulfonic acid group.
Halogenation: Further halogenation, for instance, bromination, would also be an electrophilic substitution reaction and would face the same deactivation barrier.
The strategic combination of these derivatization pathways allows for the synthesis of a broad library of polysubstituted naphthalene compounds starting from this compound.
Mechanistic Organic Chemistry and Reactivity Investigations of 2 Chloro 7 Nitronaphthalene
Reaction Mechanism Elucidation
The reaction mechanisms involving 2-Chloro-7-nitronaphthalene are diverse, ranging from substitutions on the aromatic ring to reactions involving the functional groups. The electronic effects of the chloro (a deactivating ortho-, para-director) and the nitro (a strong deactivating meta-director) groups are key to understanding its reactivity.
Electrophilic aromatic substitution (EAS) on a naphthalene (B1677914) ring is more complex than on benzene (B151609) due to the non-equivalent positions. The presence of both a deactivating chloro group and a strongly deactivating nitro group significantly reduces the electron density of the aromatic system, making EAS reactions challenging. chemistrysteps.comyoutube.com These reactions typically require harsh conditions and a powerful electrophile. chemistrysteps.comkhanacademy.org
The general mechanism for EAS proceeds in two steps:
Attack by the electrophile : The aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemistrysteps.commasterorganicchemistry.com This step is slow and rate-determining as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation : A base removes a proton from the carbon bearing the electrophile, restoring the aromatic system. masterorganicchemistry.com This step is fast and energetically favorable. chemistrysteps.com
For this compound, the directing effects of the substituents are crucial. The chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself, while the nitro group directs to the meta positions. On the naphthalene scaffold of this compound, the positions are not equivalent. The directing effects would guide an incoming electrophile to positions that are electronically favored by both groups, although the strong deactivating nature of the nitro group would significantly slow down the reaction at all positions.
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. masterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group is crucial, as it activates the naphthalene ring towards nucleophilic attack. masterorganicchemistry.comnumberanalytics.com This reaction is generally accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate. masterorganicchemistry.com In this compound, the nitro group is at the 7-position, which is para-like to the chlorine at the 2-position, providing significant activation.
The SNAr mechanism is a two-step process:
Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.comgovtpgcdatia.ac.in This is typically the rate-determining step. masterorganicchemistry.com
Loss of the Leaving Group : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.comnumberanalytics.com
Unlike aliphatic SN2 reactions, the bond to the leaving group is not broken in the rate-determining step. This is evidenced by the fact that fluoroarenes, despite the very strong C-F bond, often react faster than other haloarenes in SNAr reactions because fluorine's high electronegativity strongly activates the ring to attack. masterorganicchemistry.com
Substitution Nucleophilic Aromatic via Electron transfer (SNAE or SRN1) is another possible pathway, particularly under photolytic conditions or with specific nucleophiles. researchgate.net This mechanism involves a radical-anion chain process.
The nitro group of nitronaphthalenes can participate in various radical reactions. For instance, under atmospheric conditions, nitronaphthalenes can react with NO₃ radicals, primarily through addition to the aromatic ring. rsc.orgnist.gov Photochemical reactions are also significant; the triplet excited state of nitronaphthalenes can be quenched by oxygen or other species, leading to the formation of radical species like singlet oxygen. acs.orgacs.org The triplet state of 1-nitronaphthalene (B515781), for example, is quenched by oxygen with a bimolecular rate constant of (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹. acs.org
The nitro group itself can be reduced to an amino group under various conditions, a reaction that can proceed through radical intermediates. cardiff.ac.uk Iron complexes, for example, have been shown to catalyze the reduction of nitroaromatics, with mechanistic studies indicating the involvement of a nitroso intermediate. cardiff.ac.uk
This compound is an achiral molecule. Stereochemistry becomes a relevant consideration when reactions involving this compound lead to the formation of chiral products. For example, an asymmetric synthesis utilizing this compound as a starting material would require the introduction of a chiral center or an element of axial chirality.
In general, nucleophilic substitution or other modifications of this compound will produce a racemic mixture of products if a new stereocenter is created, unless a chiral reagent, catalyst, or solvent is employed to influence the stereochemical outcome. wikipedia.org The study of interconversion of enantiomers often involves gas chromatography on chiral columns to determine kinetic and thermodynamic activation data. nih.gov
Kinetic and Thermodynamic Studies
Kinetic and thermodynamic data provide quantitative insight into the reactivity of this compound. These studies involve measuring reaction rates under various conditions to determine parameters like activation energy, which is the minimum energy required for a reaction to occur. wikipedia.orgmdpi.com
The rate of nucleophilic aromatic substitution reactions is highly dependent on the substrate, nucleophile, leaving group, and solvent. lumenlearning.com For SNAr reactions, computational studies have been used to estimate activation energies. For example, the activation energy for the reaction of chlorobenzene (B131634) with a methoxy (B1213986) ion was calculated to be 31 kcal/mol. researchgate.net For activated systems like p-chloronitrobenzene, the activation free energy for reaction with the carbanion of chloromethyl phenyl sulfone was estimated at 23.7 kcal/mol. researchgate.net The presence of additional nitro groups further lowers the activation barrier. researchgate.net
Experimental kinetic studies on related systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with various anilines in DMSO and DMF, show that the reactions are not base-catalyzed and provide thermodynamic parameters. researchgate.net For these reactions, negative ρ values from Hammett plots indicate the buildup of positive charge in the transition state is not on the aniline (B41778) ring, consistent with the SNAr mechanism where the aromatic substrate gains negative charge. researchgate.net The activation energies for SNAr reactions can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. nih.gov
Table 1: Calculated Activation Energies for Selected SNAr Reactions This table presents data for analogous compounds to illustrate the energetic landscape of SNAr reactions.
| Reactant | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Citation |
|---|---|---|---|---|
| Chlorobenzene | Methoxide | - | 31 | researchgate.net |
| p-Chloronitrobenzene | Carbanion of chloromethyl phenyl sulfone | - | 23.7 | researchgate.net |
| p-Methoxy bromobenzene | Cyanide | DMSO | 16.23 | researchgate.net |
| p-Methoxy bromobenzene | Methoxide | DMSO | 22.30 | researchgate.net |
| Dichloropyrazolopyrimidine | Bromide (surrogate) | - | 28.45 | wuxiapptec.com |
Equilibrium Constants and Thermodynamic Favorability of Transformations
The thermodynamic favorability of a chemical transformation is determined by the change in Gibbs free energy (ΔG). A reaction is considered thermodynamically favorable, or spontaneous, if the ΔG value is negative. savemyexams.com This value is calculated using the equation ΔG° = ΔH° - TΔS°, where ΔH° is the change in enthalpy, T is the temperature in Kelvin, and ΔS° is the change in entropy. youtube.com The sign of ΔG° depends on the signs of ΔH° and ΔS°, and in some cases, the temperature. youtube.com
For transformations involving this compound, such as nucleophilic aromatic substitution (SNAr), the specific equilibrium constants are not widely documented in foundational literature. However, the principles of thermodynamic favorability can be applied. For instance, in reactions where the robust C-Cl bond and the aromatic system are broken and reformed, the enthalpy change (ΔH°) would be a significant factor. The entropy change (ΔS°) relates to the change in the number of species or the freedom of motion from reactants to products.
In many reactions of nitroarenes, a distinction between kinetic and thermodynamic control is crucial. This means the initially formed product (kinetic product) may not be the most stable one (thermodynamic product). mdpi.com The conditions of the reaction, such as temperature, can dictate which product predominates. youtube.comyoutube.com
Table 1: Conditions for Thermodynamic Favorability (ΔG° < 0)
| ΔH° (Enthalpy) | ΔS° (Entropy) | Temperature Dependence | Thermodynamically Favorable? |
|---|---|---|---|
| Negative (Exothermic) | Positive (Increase) | Independent | Favorable at all temperatures. savemyexams.comyoutube.com |
| Positive (Endothermic) | Negative (Decrease) | Independent | Unfavorable at all temperatures. savemyexams.comyoutube.com |
| Negative (Exothermic) | Negative (Decrease) | Dependent | Favorable only at low temperatures. youtube.com |
Solvent Effects on Reaction Kinetics and Selectivity
The solvent in which a reaction is conducted can dramatically influence both the reaction rate (kinetics) and the distribution of products (selectivity). This is particularly true for reactions involving polar or charged species, which are common in the chemistry of nitroaromatics.
Selectivity: Solvents can also govern the selectivity of a reaction. In palladium-catalyzed cross-coupling reactions, the choice of solvent can invert the selectivity between two reactive sites on a molecule. For example, studies on chloroaryl triflates have shown that non-coordinating solvents like tetrahydrofuran (B95107) (THF) favor reaction at the C-Cl bond, whereas coordinating solvents like benzonitrile (B105546) promote reaction at the triflate group. montana.edu This is attributed to the solvent molecule coordinating to the palladium catalyst, thereby altering its electronic properties and steric profile. montana.edu The photodegradation rates and pathways of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are also highly dependent on the solvent, with chlorinated solvents often leading to faster degradation than acetonitrile (B52724) or aqueous mixtures. researchgate.net
Table 2: Observed Solvent Effects in Reactions of Analogous Aromatic Systems
| Reaction Type | Solvent System | Observed Effect | Rationale |
|---|---|---|---|
| Olefin Oxidation | Toluene (apolar) vs. Acetonitrile (polar) | Reaction is significantly faster in toluene. mdpi.com | Acetonitrile, a hydrogen-bond accepting solvent, can interact with the substrate, hindering the reaction. mdpi.com |
| Pd-catalyzed Suzuki Coupling | THF (non-coordinating) vs. Benzonitrile (coordinating) | Selectivity for C-Cl vs. C-OTf bond activation is inverted. montana.edu | Benzonitrile coordinates to the Pd(0) catalyst, changing the reactive pathway. montana.edu |
| SNAr with Anilines | Methanol vs. DMSO | Anilines are more reactive in DMSO. nih.gov | Methanol forms hydrogen bonds with the aniline nucleophile, reducing its nucleophilicity compared to free aniline in DMSO. nih.gov |
Intermediate Species and Transition State Analysis
Understanding the transient species that form during a reaction is fundamental to elucidating its mechanism. These include short-lived reactive intermediates and the even more fleeting transition states.
Reactions of this compound are expected to proceed through various reactive intermediates depending on the reaction type. egyankosh.ac.in In nucleophilic aromatic substitution (SNAr) reactions, the key intermediate is a negatively charged species known as a Meisenheimer complex. For photoinduced reactions, radical anions and excited triplet states are crucial intermediates. acs.orgias.ac.in
The direct observation and characterization of these unstable species require specialized techniques. Action spectroscopy, which combines mass spectrometry with laser spectroscopy, is a powerful tool for determining the structure of mass-selected ionic intermediates. rsc.org Methods like infrared multiphoton dissociation (IRMPD) spectroscopy can provide the vibrational spectrum of an intermediate, which can be compared to theoretical calculations to confirm its structure. rsc.org For photochemical reactions, laser flash photolysis (LFP) is widely used to study the formation and decay of transient species like excited triplet states and radicals on nanosecond to microsecond timescales. acs.orguniversite-paris-saclay.fr
Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable tools for studying reaction mechanisms at a molecular level. odu.edu It allows for the modeling of high-energy transition states that cannot be observed experimentally. By calculating the potential energy surface of a reaction, chemists can map out the lowest energy pathway from reactants to products. rsc.org
A transition state is identified on the computed potential energy surface as a first-order saddle point, which is characterized by having exactly one imaginary vibrational frequency. odu.edursc.org This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate. To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. rsc.org These computational methods can predict activation energy barriers, which relate to the reaction kinetics, and the relative energies of different transition states, which can explain the regioselectivity or stereoselectivity of a reaction. srce.hr
Table 3: Common Computational Methods for Transition State Analysis
| Method/Technique | Purpose | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP, BB1K) | Optimization of molecular geometries and calculation of energies. rsc.org | Structures and relative energies of reactants, intermediates, transition states, and products. |
| Frequency Calculation | Characterization of stationary points on the potential energy surface. rsc.org | Identifies minima (zero imaginary frequencies) and transition states (one imaginary frequency); provides zero-point energy corrections. |
| Intrinsic Reaction Coordinate (IRC) | Verification of the reaction pathway associated with a transition state. rsc.org | Confirms that the transition state connects the correct reactants and products. |
Photochemistry and Photoreactivity of this compound
The presence of the nitro group on the naphthalene core makes this compound a candidate for interesting photochemical behavior. Nitroaromatic compounds are known to absorb UV-Vis light, leading to the formation of electronically excited states with distinct reactivity.
A primary photochemical process for many nitroaromatic compounds is photoinduced electron transfer (PET). universite-paris-saclay.fruochb.cz Upon absorption of light, the molecule is promoted to an excited singlet state. For nitronaphthalenes, this singlet state undergoes extremely rapid (sub-picosecond) and efficient intersystem crossing (ISC) to form a longer-lived excited triplet state. nih.govacs.org This triplet state is the key species in subsequent photoreactions.
The triplet state of a nitronaphthalene (³NN*) is a potent oxidizing agent. acs.org It can accept an electron from a suitable donor molecule (D) in a PET process:
³NN* + D → [NN]•⁻ + [D]•⁺
Table 4: Quenching Rate Constants of Triplet 1-Nitronaphthalene (³1NN) by Various Species (as an Analogue System)*
| Quenching Species | Solvent/Condition | Rate Constant (k_q) (M⁻¹ s⁻¹) |
|---|---|---|
| Oxygen | Milli-Q Water | (1.95 ± 0.05) × 10⁹ acs.org |
| Chloride (Cl⁻) | pH ~ 6.5 | (2.9 ± 0.4) × 10⁴ acs.org |
| Chloride (Cl⁻) | pH 1.1 | (7.7 ± 1.2) × 10⁵ acs.org |
| Bromide (Br⁻) | pH ~ 6.5 | (7.5 ± 0.2) × 10⁸ acs.org |
| Iodide (I⁻) | pH ~ 6.5 | (1.1 ± 0.1) × 10¹⁰ acs.org |
Excited State Dynamics and Decay Pathways
The photophysical behavior of nitronaphthalene derivatives, including this compound, is dominated by highly efficient, non-radiative decay pathways following photoexcitation. These molecules are typically characterized as practically non-fluorescent due to the presence of the nitro group, which facilitates exceptionally rapid deactivation of the initially populated singlet excited state (S₁). nih.gov The primary deactivation mechanism is intersystem crossing (ISC) to the triplet manifold, a process that occurs on an ultrafast timescale. nih.govrsc.org
For closely related compounds like 2-nitronaphthalene (B181648), experimental and computational studies have shown that upon excitation, almost the entire population of the Franck-Condon singlet excited state undergoes intersystem crossing to a triplet state in less than 200 femtoseconds. acs.org This ISC process is significantly faster than fluorescence, which typically occurs on a nanosecond timescale (rate constants of ca. 10⁷-10⁸ s⁻¹), rendering the fluorescence quantum yield negligible (often less than 10⁻⁴). nih.govrsc.org The ISC rates for some nitronaphthalenes can exceed 10¹¹ s⁻¹. rsc.org
The mechanism for this rapid ISC is governed by El Sayed's rules, which state that transitions between electronic states of different orbital character are more efficient. researchgate.net In nitronaphthalenes, photoexcitation typically populates a ¹ππ* singlet state. This state can efficiently cross to a nearby ³nπ* triplet state, which is followed by rapid internal conversion to the lowest triplet state (T₁), which has ³ππ* character. rsc.org The small energy gap between the initial singlet excited state and the receiver triplet state is a key factor controlling the high probability of this population transfer. acs.org The spin-orbit coupling responsible for this transition is largely attributed to the one-center term between the n and π orbitals localized on the oxygen atoms of the nitro group. rsc.org
In contrast to isomers like 1-nitronaphthalene, where conformational relaxation to an intramolecular charge-transfer (ICT) state is a competing decay channel, this pathway is less significant for 2-nitronaphthalene. acs.org For 2-nitronaphthalene, a significant energy barrier of approximately 5 kcal/mol must be overcome to access the ICT state, making the ultrafast intersystem crossing the dominant decay channel. acs.org It is proposed that these ultrafast ISC dynamics in nitronaphthalene molecules most likely happen between non-equilibrated excited states within a strongly nonadiabatic regime. acs.org As the excited state relaxes, the nitro group may also twist out of the plane of the naphthalene ring. rsc.org
Table 1: Excited State Deactivation Pathways and Timescales for Nitronaphthalene Derivatives
| Property | Observation for Nitronaphthalene Derivatives | Reference |
|---|---|---|
| Primary Decay Pathway | Intersystem Crossing (ISC) from S₁ to the triplet manifold. | nih.govrsc.org |
| ISC Timescale | < 200 fs for 2-nitronaphthalene; sub-100 fs for 1-nitronaphthalene. | acs.orgacs.org |
| Fluorescence | Practically non-fluorescent (Quantum yield < 10⁻⁴). | nih.gov |
| Competing Pathways | Intramolecular Charge Transfer (ICT) is a minor channel for 2-nitronaphthalene due to a significant energy barrier. | acs.org |
| Mechanism | Efficient spin-orbit coupling between states of different orbital nature (e.g., ¹ππ* → ³nπ*). | rsc.org |
Photodegradation Mechanisms under Environmental Conditions
The photodegradation of this compound under environmental conditions involves chemical transformations initiated by the absorption of light. While specific studies on this compound are limited, the mechanisms can be inferred from the behavior of related nitroaromatic compounds, such as nitropyrenes and other nitronaphthalenes. The primary degradation pathways often involve the excited triplet state, which is efficiently populated as described in the section above. researchgate.net
One potential mechanism is photosubstitution, where the chlorine atom is replaced by other nucleophiles present in the environment, such as hydroxide (B78521) ions. uc.pt Another significant pathway for nitroaromatics involves a nitro–nitrite (B80452) rearrangement within the excited molecule. This rearrangement can lead to the formation of aryloxy radicals. acs.org These highly reactive radical intermediates can then undergo further reactions, such as hydrogen abstraction from the solvent or other organic matter, leading to hydroxylated products. acs.org For example, studies on 1-nitropyrene (B107360) have shown that in solvents with abstractable hydrogen atoms, hydroxylated photoproducts can account for 60–80% of the photodestruction yield. acs.org
The environmental medium plays a crucial role in the photodegradation process. The quantum yield of photodegradation for nitroaromatic compounds shows a significant dependence on the type of solvent. acs.org For instance, the photodegradation quantum yield of 1-nitropyrene is an order of magnitude higher in polar protic solvents compared to nonpolar or polar aprotic solvents. acs.org The presence of other substances can also influence the degradation rate. Phenols, for example, can increase the photodegradation yield of 1-nitropyrene tenfold, partly by reacting with its excited triplet state. acs.org Conversely, water has been observed to reduce the photodegradation yield of 1-nitropyrene. acs.org
In addition to direct photolysis, indirect photodegradation can occur, mediated by photosensitizers that generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (HO•). rsc.org These ROS can then attack the this compound molecule, leading to its degradation. Common decomposition reactions for chloro-nitroaromatic compounds include the reduction of the nitro group and hydrolysis of the chlorine substituent.
Table 2: Potential Photodegradation Pathways for this compound
| Degradation Pathway | Proposed Mechanism | Influencing Factors | Reference |
|---|---|---|---|
| Direct Photolysis | Nitro–nitrite rearrangement forming aryloxy radicals, followed by H-abstraction. | Solvent type (polar protic solvents enhance yield). | acs.org |
| Photosubstitution | Nucleophilic substitution of the chlorine atom (e.g., by OH⁻). | Presence of nucleophiles. | uc.pt |
| Reaction with Intermediates | The excited triplet state reacts with other environmental components (e.g., phenols). | Concentration of reactive species like phenols. | acs.org |
| Indirect Photolysis | Degradation by Reactive Oxygen Species (ROS) generated by environmental photosensitizers. | Presence of photosensitizers and oxygen. | rsc.org |
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Chloro-7-nitronaphthalene. The substitution pattern on the naphthalene (B1677914) core results in a unique set of chemical shifts and coupling constants for each proton and carbon atom, which can be fully assigned using a suite of one-dimensional and multi-dimensional NMR experiments.
While specific experimental 2D NMR spectra for this compound are not widely published, the application of standard techniques allows for a theoretical assignment of its complex spectra. The molecule contains six unique aromatic protons (H-1, H-3, H-4, H-5, H-6, H-8) and ten distinct carbon signals.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the aromatic rings, which is critical for piecing together the spin systems. tandfonline.comemerypharma.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. sdsu.edugithub.io This allows for the unambiguous assignment of protonated carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the complete molecular framework by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edursc.org It connects the molecular fragments identified by COSY and is essential for placing the chloro and nitro substituents by observing correlations from nearby protons to the quaternary carbons (C-2 and C-7).
The following tables outline the expected correlations for a complete spectral assignment.
Table 1: Predicted ¹H- ¹H COSY Correlations for this compound
| Proton | Expected Correlated Protons |
|---|---|
| H-1 | H-3 (weak, 4-bond), H-8 (peri, weak) |
| H-3 | H-4, H-1 (weak, 4-bond) |
| H-4 | H-3, H-5 (peri, weak) |
| H-5 | H-6, H-4 (peri, weak) |
| H-6 | H-5, H-8 (weak, 4-bond) |
| H-8 | H-6 (weak, 4-bond), H-1 (peri, weak) |
Table 2: Predicted ¹H-¹³C HMBC Key Correlations for this compound
| Proton | Expected Correlated Carbons (2 and 3 bonds away) |
|---|---|
| H-1 | C-2, C-3, C-8a, C-8 |
| H-3 | C-1, C-2, C-4, C-4a |
| H-4 | C-3, C-4a, C-5, C-8a |
| H-5 | C-4, C-4a, C-6, C-7 |
| H-6 | C-5, C-7, C-8, C-8a |
| H-8 | C-1, C-6, C-7, C-8a |
Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing the atomic-level structure of solid materials. nih.gov It is particularly useful for identifying and distinguishing between different crystalline forms, or polymorphs, which may have distinct physical properties. In ssNMR, the anisotropic interactions that are averaged out in solution provide valuable structural information.
For this compound, ssNMR could be employed to:
Identify Polymorphism: Different crystal packing arrangements in polymorphs would lead to distinct chemical environments for the carbon and nitrogen atoms. This would manifest as different sets of peaks in the ¹³C and ¹⁵N ssNMR spectra, serving as a fingerprint for each solid form. rsc.org
Probe Intermolecular Interactions: The chemical shifts, particularly for the carbons near the chloro and nitro groups (C-2, C-3, C-6, C-7, C-8), would be sensitive to intermolecular interactions such as π-π stacking or halogen bonding within the crystal lattice.
Characterize Chlorine Environment: Advanced ³⁵Cl ssNMR experiments could directly probe the local environment of the chlorine atom. The chlorine quadrupolar coupling constant (C_Q_) is highly sensitive to the symmetry of the local electric field gradient and can be a definitive parameter for distinguishing polymorphs. nih.govnih.gov
While specific ssNMR studies on this compound are not documented in the reviewed literature, the technique remains the definitive method for characterizing its potential solid-state forms.
Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to that of the NMR experiment, such as bond rotations and conformational changes. For this compound, a key dynamic process is the rotation of the nitro group about the C7-N bond.
The C-NO₂ bond has a degree of double-bond character, which can create a significant energy barrier to rotation. rsc.org This restricted rotation can have observable effects on the NMR spectrum:
At low temperatures, the rotation of the nitro group may be slow. If the plane of the nitro group is not coplanar with the naphthalene ring, the two ortho protons (H-6 and H-8) would become chemically inequivalent, potentially leading to the broadening or splitting of their respective NMR signals.
As the temperature is increased, the rate of rotation increases. When the rotation becomes fast on the NMR timescale, the distinct environments of H-6 and H-8 are averaged, resulting in a single, sharp resonance for each.
By analyzing the changes in the lineshape of the H-6 and H-8 signals over a range of temperatures, the energy barrier (activation energy) for nitro group rotation could be calculated. Such studies provide fundamental insight into the steric and electronic interactions governing the molecule's conformation.
Vibrational Spectroscopy
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100–3000 | C–H Stretch | Aromatic Ring | Medium to Weak |
| 1550–1520 | N=O Asymmetric Stretch | Nitro (–NO₂) | Strong |
| 1355–1340 | N=O Symmetric Stretch | Nitro (–NO₂) | Strong |
| 1600–1450 | C=C Stretch | Aromatic Ring | Medium, Multiple Bands |
| ~850 | C–N Stretch | Ar–NO₂ | Medium |
| 800–600 | C–Cl Stretch | Ar–Cl | Strong to Medium |
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds, which are often weak in FT-IR, can produce strong signals in a Raman spectrum. scifiniti.com
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Ring Vibrations: The symmetric "breathing" modes of the naphthalene ring system are expected to be strong in the Raman spectrum.
Symmetric Nitro Stretch: The symmetric N=O stretching vibration of the nitro group often gives a strong and characteristic Raman band. researchgate.net
C-Cl Vibration: The C-Cl stretch is also Raman active and can provide confirmatory structural data. chemicalbook.com
Together, FT-IR and Raman spectroscopy offer a complete picture of the vibrational modes of this compound, confirming its functional groups and providing insight into its molecular structure and symmetry.
Table 4: Predicted Characteristic Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100–3000 | C–H Stretch | Aromatic Ring | Medium |
| 1620–1580 | C=C Stretch | Aromatic Ring | Strong |
| 1355–1340 | N=O Symmetric Stretch | Nitro (–NO₂) | Strong |
| ~1000 | Ring Breathing Mode | Naphthalene Skeleton | Strong |
Correlation of Vibrational Spectra with Theoretical Calculations
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a compound. For this compound, a detailed assignment of these modes is achieved through a synergistic approach, correlating experimental spectra with theoretical quantum chemical calculations, typically employing Density Functional Theory (DFT).
DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are performed to compute the optimized molecular geometry and the harmonic vibrational frequencies. The calculated frequencies are systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion), offering a precise understanding of the molecule's dynamic behavior.
Key vibrational modes for this compound include:
NO₂ Group Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch (ν_as(NO₂)) is expected to appear as a strong band in the IR spectrum, typically in the 1500–1570 cm⁻¹ region. The symmetric stretch (ν_s(NO₂)) gives rise to a strong band in the 1300–1370 cm⁻¹ range.
C–Cl Vibrations: The carbon-chlorine stretching vibration (ν(C–Cl)) is highly dependent on its position on the aromatic ring but is generally expected in the 600–850 cm⁻¹ region.
Naphthalene Ring Vibrations: The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene skeleton are observed as a series of bands in the 1400–1650 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.
The correlation between the experimental FT-IR and Raman spectra and the scaled DFT-calculated wavenumbers allows for a confident and detailed assignment of the fundamental vibrational modes of this compound.
Table 1: Predicted Vibrational Mode Assignments for this compound This table is based on theoretical predictions and data from analogous compounds.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aromatic C=C Stretch | 1650 - 1400 | Medium-Strong | Strong |
| Asymmetric NO₂ Stretch | 1570 - 1500 | Very Strong | Medium |
| Symmetric NO₂ Stretch | 1370 - 1300 | Very Strong | Strong |
| C-Cl Stretch | 850 - 600 | Strong | Medium |
| NO₂ Bending (Scissoring) | 880 - 840 | Medium | Weak |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition of a compound by distinguishing between ions of the same nominal mass but different chemical formulas. For this compound (C₁₀H₆ClNO₂), HRMS is crucial for confirming its molecular formula. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value provides definitive evidence for the compound's elemental composition.
Table 2: Elemental Composition and Theoretical Exact Mass of this compound
| Element | Count | Isotope Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |
| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total Theoretical Exact Mass [M] | 207.008707 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion ([M]⁺˙ or [M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, providing a fragmentation spectrum that reveals the compound's substructures.
The fragmentation of this compound is expected to follow pathways characteristic of nitroaromatic and chloroaromatic compounds. researchgate.netmiamioh.edu
Loss of NO₂: A primary fragmentation pathway involves the cleavage of the C–N bond, leading to the loss of a nitro radical (•NO₂, 46 Da). researchgate.net
Loss of NO: Subsequent or alternative fragmentation can occur via the loss of a nitric oxide radical (•NO, 30 Da), often following rearrangement.
Loss of Cl: Cleavage of the C–Cl bond results in the loss of a chlorine radical (•Cl, 35 Da).
Loss of HCl: Elimination of a neutral hydrogen chloride molecule (HCl, 36 Da) is also a possible pathway.
These fragmentation patterns provide valuable structural information and help to confirm the identity of the compound.
Table 3: Plausible MS/MS Fragmentation Pathways for this compound This table is based on theoretical fragmentation patterns.
| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Fragment Ion (m/z) | Proposed Formula |
|---|---|---|---|---|
| 207.01 | •NO₂ | 46.01 | 161.00 | [C₁₀H₆Cl]⁺ |
| 207.01 | •NO | 30.00 | 177.01 | [C₁₀H₆ClO]⁺˙ |
| 207.01 | •Cl | 34.97 | 172.04 | [C₁₀H₆NO₂]⁺ |
| 161.00 | •Cl | 34.97 | 126.03 | [C₁₀H₆]⁺ |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials at the atomic level.
Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing
Single-Crystal X-ray Diffraction (SCXRD) provides the precise three-dimensional arrangement of atoms in a molecule and the packing of these molecules within a crystal lattice. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed.
The analysis yields fundamental crystallographic data, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit cell.
Crystal System and Space Group: The symmetry characteristics of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates for every non-hydrogen atom, defining bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: The analysis reveals how molecules are arranged and held together in the crystal, such as through π–π stacking interactions between the naphthalene rings or weak C–H···O hydrogen bonds involving the oxygen atoms of the nitro group. researchgate.net This information is critical for understanding the material's physical properties.
Table 4: Illustrative Crystallographic Parameters Determined by SCXRD This table represents the type of data obtained from a single-crystal XRD experiment.
| Parameter | Information Provided |
|---|---|
| Molecular Formula | C₁₀H₆ClNO₂ |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | Volume of the unit cell (ų) |
| Z | Number of molecules per unit cell |
| Calculated Density | Density of the crystal (g/cm³) |
| Intermolecular Forces | Details on π–π stacking, C–H···O bonds, etc. |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powder) samples. It is primarily used for the identification of crystalline phases and to assess the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."
In this technique, a powdered sample of this compound is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram is a plot of intensity versus 2θ, showing a series of peaks at characteristic angles. The positions (2θ values) and relative intensities of these peaks are unique to the specific crystal structure of this compound. This experimental pattern can be compared to reference databases or patterns calculated from single-crystal data to confirm the identity and phase purity of the synthesized material.
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Nitro-Aromatic Interactions)
In the solid state, the crystal packing and macroscopic properties of this compound are governed by a variety of non-covalent intermolecular interactions. The presence of both a chlorine atom and a nitro group on the naphthalene scaffold gives rise to specific and directional interactions, namely halogen bonding and nitro-aromatic interactions, which play a crucial role in the supramolecular assembly.
Halogen Bonding:
The chlorine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction wherein a halogen atom with a region of positive electrostatic potential (the σ-hole) interacts with a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom. The strength of the halogen bond is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the group to which it is attached. In the case of this compound, the electron-withdrawing nitro group enhances the positive character of the σ-hole on the chlorine atom, thereby promoting the formation of halogen bonds.
In a crystalline lattice, the chlorine atom of one molecule can interact with the oxygen atoms of the nitro group of a neighboring molecule (C–Cl···O–N). The geometry of this interaction is typically linear, with the C–Cl···O angle approaching 180°. The strength of such halogen bonds generally falls in the range of 5-30 kJ/mol.
Nitro-Aromatic Interactions:
The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution of the naphthalene ring system, leading to several types of intermolecular interactions.
π-π Stacking: The electron-deficient nitronaphthalene ring can engage in π-π stacking interactions with adjacent naphthalene rings. These interactions are driven by a combination of electrostatic and van der Waals forces. In many nitro-aromatic compounds, a parallel-displaced or T-shaped arrangement of the aromatic rings is observed to maximize favorable interactions.
Nitro-Nitro Interactions: In some crystal structures of nitro-aromatic compounds, short contacts between the nitrogen atom of one nitro group and an oxygen atom of a neighboring nitro group (N···O) have been observed. These interactions are thought to be a form of pnictogen bonding, where the electrophilic nitrogen atom interacts with the nucleophilic oxygen atom.
Nitro-Aromatic (π-hole) Interactions: The nitrogen atom of the nitro group possesses a region of positive electrostatic potential, often referred to as a π-hole, located perpendicular to the plane of the group. This positive region can interact favorably with electron-rich regions of adjacent molecules, such as the π-system of a naphthalene ring. Computational studies on model systems, such as picryl bromide, have shown that the interaction energy between a nitro group and a phenyl ring can be significant, on the order of -10 to -15 kJ/mol. nih.govpnas.org
The interplay of these various intermolecular forces—halogen bonding, π-π stacking, and other nitro-aromatic interactions—dictates the specific packing motif adopted by this compound in the solid state. The precise geometry and energetic contributions of these interactions can be elucidated through detailed crystallographic studies and computational modeling.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kJ/mol) |
| Halogen Bond | C-Cl | O (nitro) | 3.0 - 3.5 | 5 - 30 |
| π-π Stacking | Naphthalene Ring | Naphthalene Ring | 3.3 - 3.8 | 10 - 50 |
| Nitro-Nitro (N···O) | N (nitro) | O (nitro) | 2.8 - 3.2 | 5 - 15 |
| Nitro-Aromatic (π-hole) | N (nitro) | π-system of Naphthalene | 3.0 - 3.5 | 10 - 20 |
| C-H···O Hydrogen Bond | C-H (aromatic) | O (nitro) | 2.2 - 2.8 (H···O) | 2 - 10 |
Computational and Theoretical Chemistry of 2 Chloro 7 Nitronaphthalene
Quantum Chemical Investigations
Quantum chemical investigations use the principles of quantum mechanics to study the properties and reactivity of molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can be used to determine the optimized molecular geometry, including bond lengths and angles, providing insight into the molecule's three-dimensional shape.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.
Electrostatic Potential and Charge Distribution Mapping
This technique generates a map of the electrostatic potential on the electron density surface of a molecule. These maps visualize the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.
Conformational Landscape Exploration and Energy Minima Identification
For flexible molecules, MD simulations can explore the conformational landscape to identify different stable arrangements (conformers) and the energy barriers between them. This process helps in identifying the lowest energy conformations (energy minima), which are the most likely shapes the molecule will adopt.
Excited State Theory and Photophysical Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules by calculating the energies of excited states. mdpi.com This approach is widely applied to aromatic and nitroaromatic compounds to understand their photophysical properties. For 2-Chloro-7-nitronaphthalene, TD-DFT calculations can determine the vertical excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f) of the electronic transitions from the ground state (S₀) to various singlet excited states (Sₙ).
The simulated UV-Vis spectrum arises from these calculated transitions, primarily involving the promotion of an electron from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (like the Lowest Unoccupied Molecular Orbital, LUMO). In nitroaromatic systems, the low-energy transitions are typically of π→π* character, localized on the aromatic system, or involve intramolecular charge transfer (ICT) from the aromatic ring to the electron-withdrawing nitro group. qu.edu.qa The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set is crucial for obtaining results that correlate well with experimental spectra. rsc.org Furthermore, incorporating solvent effects via models like PCM is essential for accurate predictions, as solvent polarity can shift the absorption bands. qu.edu.qa
Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound in a Nonpolar Solvent
| Transition | Calculated Wavelength (λ) | Oscillator Strength (f) | Primary Orbital Contribution | Character |
|---|---|---|---|---|
| S₀ → S₁ | ~350-400 nm | Moderate | HOMO → LUMO | π→π* / Charge Transfer |
| S₀ → S₂ | ~300-340 nm | High | HOMO-1 → LUMO | π→π |
| S₀ → S₃ | ~270-290 nm | Low | HOMO → LUMO+1 | π→π |
| S₀ → S₄ | ~240-260 nm | High | HOMO-2 → LUMO | π→π* |
Note: This table is illustrative and represents typical values for nitronaphthalene derivatives.
Following photoexcitation, a molecule like this compound can dissipate its excess energy through several non-radiative pathways. The two most important are Internal Conversion (IC), a transition between states of the same spin multiplicity (e.g., S₁ → S₀), and Intersystem Crossing (ISC), a transition between states of different spin multiplicity (e.g., S₁ → T₁). rsc.org Nitroaromatic compounds are well-known for their highly efficient and often ultrafast ISC, which is why many are non-fluorescent or weakly fluorescent. rsc.orgresearchgate.net This rapid population of the triplet manifold is a key feature of their photochemistry. acs.org
The rates of these processes (k_IC and k_ISC) can be estimated computationally. According to Fermi's Golden Rule, the rate of ISC is dependent on two main factors: the magnitude of the spin-orbit coupling (SOC) between the initial and final states and the energy gap (ΔE) between them. A smaller energy gap and larger SOC lead to a faster ISC rate. rsc.org Theoretical calculations on nitronaphthalenes show that the S₁ state is often close in energy to a higher triplet state (e.g., T₂), facilitating a rapid S₁ → T₂ crossing, followed by fast internal conversion within the triplet manifold down to the lowest triplet state (T₁). researchgate.net The twisting of the nitro group is often a key vibrational mode that promotes these non-radiative decay processes. researchgate.net
Table 3: Factors Influencing Non-Radiative Decay Rates in Nitroaromatics
| Process | Key Influencing Factors | Effect on Rate |
|---|---|---|
| Intersystem Crossing (ISC) | Spin-Orbit Coupling (SOC) | Rate increases with larger SOC. |
| Singlet-Triplet Energy Gap (ΔES-T) | Rate is highest when the energy gap is small or zero. | |
| Internal Conversion (IC) | Vibronic Coupling | Rate increases with stronger coupling between electronic and vibrational states. |
| Energy Gap (ΔES-S or ΔET-T) | Rate decreases exponentially as the energy gap increases. |
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. wikipedia.org This interaction is the primary mechanism that enables "spin-forbidden" transitions between singlet and triplet states, making it the cornerstone of intersystem crossing. kuleuven.be The magnitude of SOC is highly dependent on the nuclear charge of the atoms involved; it increases significantly with heavier atoms (the "heavy-atom effect").
For this compound, SOC can be calculated using quantum chemical methods, often as a matrix element (SOCME) between the singlet and triplet wavefunctions of interest (e.g., ).[₁|h_so|tₙ>10] The presence of the chlorine atom, which is heavier than the hydrogen it replaces, is expected to increase the magnitude of SOC compared to unsubstituted nitronaphthalene, potentially leading to an even faster ISC rate. Computational models can pinpoint which specific singlet and triplet states are most strongly coupled. In many nitroaromatics, the coupling is strongest between a singlet state of ππ* character and a triplet state of nπ* character (or vice versa), as described by El-Sayed's rules, although exceptions are common. nih.gov These calculations are vital for accurately modeling the photophysical decay pathways and predicting triplet quantum yields. mdpi.com
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or physical properties. rsc.org These models are built on the principle that the properties of a molecule are encoded in its structure. For a compound like this compound, QSRR models could be developed to predict various reactivity parameters, such as reaction rate constants, equilibrium constants, or even properties related to environmental fate like biodegradability. nih.gov
The development of a QSRR model involves several key steps:
Data Set Compilation: A set of structurally related molecules with experimentally measured reactivity data is assembled. For this compound, this would ideally involve a series of substituted chloro-nitronaphthalenes.
Descriptor Calculation: A large number of numerical parameters, or "molecular descriptors," are calculated for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, atomic charges, dipole moment). nih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity. rsc.org
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of molecules not used in the model's creation. rsc.org
For polychlorinated naphthalenes (PCNs), QSAR models have been successfully developed to predict their biological toxicity. nih.gov A similar approach could be used to create a QSRR model for the reactivity of this compound in, for example, nucleophilic aromatic substitution reactions, by correlating reaction rates with descriptors like the calculated charge on the carbon atoms and the LUMO energy.
Table 4: Framework for Developing a QSRR Model for Reactivity
| Step | Description | Example Descriptors for this compound |
|---|---|---|
| 1. Define Endpoint | Select the reactivity parameter to be modeled (e.g., reaction rate). | Rate constant (k) for reaction with a specific nucleophile. |
| 2. Calculate Descriptors | Compute a wide range of molecular descriptors. | LUMO energy, charge on C-2, dipole moment, molecular polarizability. |
| 3. Select Variables | Identify the most statistically significant descriptors. | Stepwise regression or genetic algorithms might select LUMO energy and C-2 charge. |
| 4. Generate Model | Create a mathematical equation relating descriptors to the endpoint. | Example: log(k) = c₀ + c₁(ELUMO) + c₂(ChargeC2) |
| 5. Validate Model | Assess the model's statistical significance and predictive ability. | High R², low standard error, high Q² from cross-validation. |
Correlation of Molecular Descriptors with Specific Chemical Properties
In the realm of computational and theoretical chemistry, molecular descriptors serve as quantitative representations of the physicochemical characteristics of a molecule. For this compound, a disubstituted naphthalene (B1677914) derivative, these descriptors are crucial in predicting its chemical behavior, reactivity, and potential biological activity. While specific experimental and extensive computational studies on this compound are not widely available in publicly accessible literature, a comprehensive understanding can be constructed by analyzing the individual and combined effects of the chloro and nitro substituents on the naphthalene core. This analysis relies on established principles of physical organic chemistry and quantitative structure-activity relationship (QSAR) studies on related nitroaromatic and chlorinated aromatic compounds.
The chemical properties of this compound are intrinsically linked to a variety of molecular descriptors, which can be broadly categorized into electronic, steric, and hydrophobic descriptors. The interplay of these descriptors dictates the molecule's reactivity, solubility, and potential for intermolecular interactions.
Electronic Descriptors and Their Influence on Reactivity
Electronic descriptors are fundamental in determining the reactivity of this compound. The presence of a nitro group (NO₂) and a chlorine (Cl) atom significantly modifies the electron distribution across the naphthalene ring system.
Electron-Withdrawing Effects: Both the nitro group and the chlorine atom are electron-withdrawing. The nitro group is a strong resonance and inductively withdrawing group, while chlorine is primarily inductively withdrawing and a weak resonance donor. The presence of these groups deactivates the aromatic system towards electrophilic substitution reactions.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): The strong electron-withdrawing nature of the nitro group, in particular, lowers the energy of the LUMO. A lower ELUMO indicates a greater electron affinity, making the molecule more susceptible to nucleophilic attack. In the context of nitroaromatic compounds, ELUMO is often correlated with their potential for reduction and certain biological activities, such as mutagenicity mdpi.com. It is a key indicator of the ease with which the molecule can accept an electron.
Dipole Moment: The asymmetrical substitution of the naphthalene core with two different electronegative groups results in a significant molecular dipole moment. This polarity influences the molecule's solubility in polar solvents and its ability to engage in dipole-dipole interactions.
The following table illustrates the expected qualitative impact of the substituents on key electronic descriptors of the naphthalene core.
| Descriptor | Influence of -Cl | Influence of -NO₂ | Combined Effect on this compound | Correlated Chemical Property |
| Electron Density on Ring | Decrease (Inductive) | Significant Decrease (Resonance & Inductive) | Overall significant decrease in electron density | Reduced reactivity towards electrophiles |
| ELUMO | Lowering | Significant Lowering | Significantly lowered ELUMO | Increased susceptibility to nucleophilic attack and reduction |
| Dipole Moment | Increase | Significant Increase | Significant and non-zero dipole moment | Increased polarity and potential for dipole-dipole interactions |
Steric Descriptors and Molecular Interactions
Steric descriptors relate to the three-dimensional size and shape of the molecule, which are critical for its ability to interact with other molecules and biological targets.
Substituent Hindrance: The positions of the substituents (2 and 7) are on different rings of the naphthalene system. This placement minimizes direct steric hindrance between the two groups, allowing them to exert their electronic effects more independently. However, they do present steric bulk that can influence the approach of reactants to adjacent positions on the rings.
Hydrophobic Descriptors and Environmental Fate
Hydrophobicity is a critical property that affects a compound's solubility in water and its partitioning behavior in biological and environmental systems.
LogP (Octanol-Water Partition Coefficient): The logarithm of the partition coefficient between octanol (B41247) and water (LogP) is a common measure of hydrophobicity. Both chlorine and nitro groups are known to increase the hydrophobicity of aromatic systems. Therefore, this compound is expected to have a relatively high LogP value, indicating low solubility in water and a tendency to partition into lipid-rich environments. In QSAR studies of nitroaromatic compounds, hydrophobicity is often a significant descriptor for predicting toxicity to aquatic organisms mdpi.com.
The table below provides a summary of the expected influence of the substituents on these descriptors and their correlation with chemical properties.
| Descriptor Category | Specific Descriptor | Expected Value/Trend | Correlated Chemical/Biological Property |
| Electronic | ELUMO | Low | Increased electron affinity, potential for reduction, susceptibility to nucleophilic attack |
| Dipole Moment | High | Increased polarity, solubility in polar organic solvents | |
| Steric | Molecular Volume | Increased relative to naphthalene | Influences diffusion and binding interactions |
| Molecular Surface Area | Increased relative to naphthalene | Affects intermolecular forces and bioavailability | |
| Hydrophobic | LogP | High | Low aqueous solubility, bioaccumulation potential |
Article on "Advanced Chemical Applications of this compound and its Derivatives" Cannot Be Generated Due to Lack of Available Scientific Data
Following a comprehensive and exhaustive search of scientific literature, academic databases, and patent repositories, it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article on the "Advanced Chemical Applications of this compound and its Derivatives" as per the provided, specific outline.
The requested article structure focused on highly specialized areas of modern chemistry, including applications in complex organic synthesis and materials science. Despite extensive investigation into each of the specified subtopics, no significant research or documented applications involving "this compound" or its immediate derivatives could be identified.
The areas of requested focus were:
Advanced Chemical Applications of 2 Chloro 7 Nitronaphthalene and Its Derivatives
Role in Materials Science and Engineering:
Monomers for Polymer Synthesis with Tailored Properties: The synthesis of functional polymers from various monomers is a cornerstone of materials science.mdpi.comWhile naphthalene-containing polymers are known,google.comthere is a lack of information on the use of 2-Chloro-7-nitronaphthalene as a monomer for synthesizing polymers with specific, tailored properties.
While general information on nitronaphthalene synthesis and its use as an intermediate in the production of dyes and other bulk chemicals is available, its application in the advanced and highly specific areas requested in the outline is not supported by the current body of scientific literature accessible through extensive searches. nih.govijrpr.comnih.gov
Components in Functional Coatings and Films
While direct applications of this compound in functional coatings and films are not extensively documented in publicly available literature, its chemical structure suggests potential utility as a precursor for high-performance polymers and functional additives. The presence of both a reactive chlorine atom and a nitro group allows for a variety of chemical modifications, making it a candidate for incorporation into polymer backbones or as a pendant group to impart specific properties to coatings.
The chloro- and nitro- functionalities can be transformed into other groups to facilitate polymerization or to introduce desired characteristics. For instance, the nitro group can be reduced to an amine, which can then serve as a monomer in the synthesis of polyamides or polyimides, known for their thermal stability and chemical resistance. The chlorine atom, through nucleophilic substitution reactions, can be replaced with functional groups that can enhance adhesion, confer flame retardancy, or provide UV protection to a coating.
Naphthalene-based polymers are known to exhibit desirable properties such as high thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced coatings in the electronics and aerospace industries. For example, covalent organic polymers (COPs) synthesized from naphthalene-based monomers, such as 1,5-dihydroxynaphthalene, have been investigated for various applications. nih.gov The incorporation of a chloro-nitro-naphthalene moiety could further enhance the performance of such materials.
The functionalization of polymers through methods like the Kabachnik–Fields reaction, which introduces α-aminophosphonates into polymer structures, could be another avenue for utilizing derivatives of this compound. mdpi.com Such modifications can impart metal-chelating and flame-retardant properties to the resulting polymers, which are highly desirable in functional coatings. Furthermore, the synthesis of fluorene-based polymers containing ortho-nitrobenzylether linkers demonstrates the use of nitroaromatic compounds in creating photodegradable polymers, a feature that could be engineered into coatings for specific applications. rsc.org
Table 1: Potential Functionalization Reactions of this compound for Polymer Synthesis
| Functional Group | Reaction | Resulting Functionality | Potential Application in Coatings |
| Nitro (-NO2) | Reduction | Amine (-NH2) | Monomer for polyamides, polyimides, epoxy resins |
| Chlorine (-Cl) | Nucleophilic Substitution | Ether, ester, amine linkages | Polymer backbone modification, grafting of functional groups |
| Naphthalene (B1677914) Ring | Electrophilic Substitution | Sulfonation, acylation | Introduction of charged groups, cross-linking sites |
Application in Dyes and Pigment Chemistry
Intermediate in the Synthesis of Advanced Chromophores and Fluorophores
This compound serves as a valuable intermediate in the synthesis of advanced chromophores and fluorophores due to its reactive sites that allow for the construction of complex conjugated systems. The general strategy involves the chemical modification of the chloro and nitro groups to create electron-donating and electron-accepting moieties, which are essential components of many dye molecules.
A common approach is the reduction of the nitro group to an amine (2-chloro-7-aminonaphthalene). This resulting aromatic amine can then be diazotized and coupled with various aromatic compounds (coupling components) to form azo dyes. uobabylon.edu.iqnih.gov Azo dyes represent the largest class of commercial colorants, and their color is determined by the extended π-electron system of the entire molecule, which can be fine-tuned by the choice of the diazo component (derived from 2-chloro-7-aminonaphthalene) and the coupling component.
The field of fluorescent probes and materials also presents opportunities for the application of this compound derivatives. While nitroaromatic compounds are often considered fluorescence quenchers, recent research has shown that attaching electron-donating groups to the nitronaphthalene core can lead to compounds with significant fluorescence. nih.gov This is achieved by manipulating the charge-transfer (CT) character of the excited states. For instance, attaching an amine or an N-amide to the naphthalene ring lacking the nitro group can dramatically increase the singlet-excited-state lifetime of 1-nitronaphthalene (B515781). nih.gov A similar principle could be applied to derivatives of this compound to develop novel fluorophores.
Naphthalene derivatives, in general, are widely used as fluorescent probes for detecting and imaging purposes due to their unique photophysical and chemical properties, including high quantum yields and excellent photostability. researchgate.net The rigid and planar structure of the naphthalene ring, combined with an extended π-electron conjugation, makes it an ideal scaffold for building fluorescent molecules.
Structural Modification for Color Tuning and Stability Enhancement
The color of dyes derived from this compound can be precisely tuned by strategic structural modifications. In the context of azo dyes, the color is dictated by the energy of the π → π* electronic transition of the chromophore. This energy can be altered by introducing various substituents on both the diazo component (derived from 2-chloro-7-aminonaphthalene) and the coupling component.
The introduction of electron-donating groups (e.g., -OH, -NH2, -OR) or electron-withdrawing groups (e.g., -CN, -SO3H) at different positions on the aromatic rings of the azo dye can shift the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, resulting in a change in the observed color. The chlorine atom in the 2-position and the group derived from the original nitro group in the 7-position of the naphthalene ring will influence the electronic properties of the resulting dye and thus its color.
Table 2: Influence of Substituents on the Color of Azo Dyes (General Principles)
| Substituent Type | Position on Aromatic Ring | Effect on Absorption Maximum | Resulting Color Shift |
| Electron-donating (e.g., -OH, -NH2) | Para to azo group | Bathochromic (to longer wavelengths) | Towards blue/green |
| Electron-withdrawing (e.g., -NO2, -CN) | Para to azo group | Hypsochromic (to shorter wavelengths) | Towards yellow/orange |
| Steric hindrance near azo group | Ortho to azo group | Can affect planarity and color | Often leads to a hypsochromic shift |
Advanced Analytical Method Development
Development of Chromatographic Methods for Separation and Purification (e.g., HPLC, GC)
The separation and purification of this compound and its derivatives are crucial for their use in advanced applications. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a powerful method for the separation of positional isomers of chloro- and nitro-substituted naphthalenes. The choice of the stationary phase is critical for achieving good resolution. While standard C18 columns can be used, columns with different selectivities, such as those based on phenyl or pyrenylethyl bonded phases, can offer improved separation of aromatic isomers through π-π interactions. nacalai.com
For the separation of nitronaphthalene isomers, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid has been reported for 1-nitronaphthalene. sielc.com Similar conditions could be adapted for the separation of this compound from its isomers and reaction byproducts. The separation of positional isomers on specialized columns like MIL-53(Fe) packed columns has also been demonstrated for compounds such as dichlorobenzenes and nitroanilines, suggesting potential applicability to chloronitronaphthalene isomers. rsc.org
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly effective technique for the analysis of chlorinated and nitrated aromatic compounds. The choice of the capillary column is important for resolving isomers. A low-polarity silarylene phase, similar to a 5% diphenyl/95% dimethyl polysiloxane phase, has been shown to be effective for the analysis of chlorinated pesticides and could be suitable for this compound. cromlab-instruments.es An Agilent FactorFour VF-200ms column has been used for the GC analysis of chlorinated hydrocarbons, including 2-chloronaphthalene (B1664065). gcms.cz
For the analysis of nitronaphthalenes, a GC-MS method using a Thermo Scientific Trace GOLD TG5-SilMS capillary column has been described for the separation of 1- and 2-nitronaphthalene (B181648). scitepress.org The molar response in GC-MS with electron impact ionization increases with the degree of chlorination for chlorinated naphthalenes, a factor that needs to be considered for quantitative analysis. researchgate.net
Table 3: Exemplary Chromatographic Conditions for Related Compounds
| Analyte(s) | Method | Column | Mobile Phase/Carrier Gas | Detector | Reference |
| 1-Nitronaphthalene | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | sielc.com |
| Chlorinated Hydrocarbons (inc. 2-chloronaphthalene) | GC | Agilent FactorFour VF-200ms | Helium | MS | gcms.cz |
| 1- and 2-Nitronaphthalene | GC-MS | Thermo Scientific Trace GOLD TG5-SilMS | Helium | MS | scitepress.org |
| Positional Isomers (e.g., dichlorobenzene) | HPLC | MIL-53(Fe) packed column | Acetonitrile/Water | UV | rsc.org |
Spectroscopic Techniques for Trace Analysis and Detection
Spectroscopic techniques are indispensable for the structural elucidation and trace analysis of this compound and its derivatives.
Mass Spectrometry (MS):
Mass spectrometry, especially when coupled with GC, provides sensitive and specific detection. The electron impact (EI) mass spectrum of a chloro-nitronaphthalene isomer would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of NO2, Cl, and other fragments. PubChem provides mass spectral data for isomers like 1-chloro-8-nitronaphthalene, which shows a top peak at m/z 172 and a second highest at m/z 126. nih.gov This data can be used to infer the likely fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
UV-Visible and Fluorescence Spectroscopy:
UV-Vis spectroscopy can be used for the quantitative analysis of this compound. The absorption spectrum is expected to show characteristic bands corresponding to the π → π* transitions of the naphthalene ring, influenced by the chloro and nitro substituents.
As discussed in section 5.3.1, derivatives of nitronaphthalenes can be engineered to be fluorescent. Fluorescence spectroscopy offers very high sensitivity for trace analysis. For fluorescent derivatives of this compound, parameters such as excitation and emission maxima, quantum yield, and fluorescence lifetime would be key for their detection and characterization. The fluorescence of nitronaphthalene derivatives is highly sensitive to the solvent polarity and the nature of the substituents. nih.gov
Table 4: Spectroscopic Data for Related Chloro-Nitronaphthalene Isomers
| Compound | Technique | Key Spectral Features |
| 1-Chloro-8-nitronaphthalene | GC-MS | m/z Top Peak: 172, 2nd Highest: 126, 3rd Highest: 161 nih.gov |
| 1-Chloro-4-nitronaphthalene (B1347161) | ¹³C NMR | Spectral data available in the literature nih.gov |
| 5-Amino-1-nitronaphthalene | Fluorescence | Absorption max ~400 nm, Emission max 600-700 nm (solvent dependent) nih.gov |
Development of Reference Standards for Analytical Validation
In the pharmaceutical industry, the validation of analytical methods is a critical process to ensure the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and formulated drug products. This validation relies on the use of highly characterized reference standards. While this compound is not typically used as a primary reference standard itself, it serves as a crucial starting material and key intermediate in the synthesis of reference standards for various impurities and metabolites of certain APIs. The stringent requirements for these reference standards—often needing to be of very high purity—necessitate a deep understanding of the synthetic routes and potential byproducts originating from precursors like this compound.
The primary application of this compound in this context is in the generation of "impurity reference standards." Pharmaceutical impurities are unwanted chemicals that can arise during the synthesis of an API or upon its degradation. Regulatory agencies mandate the identification, quantification, and control of these impurities. To achieve this, analytical chemists require authentic samples of the impurities, which are used to validate the analytical methods capable of detecting and quantifying them in the final drug substance.
The synthesis of these impurity standards is a specialized field. It often involves mimicking the reaction conditions that lead to the formation of the impurity or designing a completely novel synthetic pathway to obtain the impurity in a pure form. This is where a versatile chemical building block like this compound becomes valuable. Its reactive sites—the chloro and nitro groups on the naphthalene core—allow for a variety of chemical transformations to build more complex molecules that may be identified as process impurities or degradation products in the manufacturing of certain drugs.
For instance, the nitronaphthalene core can be a precursor to aminonaphthalenes and, through further reactions, to more complex heterocyclic systems that are scaffolds for some pharmaceutical compounds. The chloro group provides a handle for nucleophilic substitution or cross-coupling reactions, enabling the attachment of various side chains.
A hypothetical, yet chemically plausible, application of this compound is in the synthesis of reference standards for impurities found in drugs containing a quinolinone or a related bicyclic aromatic core. For example, in the manufacturing of antipsychotic drugs like aripiprazole (B633), which contains a quinolinone moiety, various process-related impurities and degradation products are possible. While the direct synthesis of aripiprazole impurities from this compound is not explicitly documented in publicly available literature, the structural similarity of the naphthalene core to the quinoline (B57606) system allows for the postulation of synthetic pathways where it could be a key precursor.
The development of a reference standard from a starting material like this compound involves a multi-step process that is rigorously controlled and documented. The key stages are outlined below:
| Stage | Description | Key Considerations |
| 1. Synthetic Route Design | A synthetic pathway is designed to produce the target impurity in high yield and purity. This may involve several chemical transformations of the starting material. | - Efficiency of each reaction step. - Minimization of byproducts. - Scalability of the synthesis. |
| 2. Synthesis and Purification | The designed route is executed in the laboratory. The resulting compound is then purified to the highest possible degree using techniques like chromatography and recrystallization. | - Use of high-purity reagents and solvents. - Multiple purification steps to remove trace impurities. |
| 3. Structural Characterization | The purified compound is extensively analyzed to confirm its chemical structure and identity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed. | - Unambiguous assignment of all spectroscopic signals. - Confirmation of the correct molecular weight and formula. |
| 4. Purity Determination | The purity of the reference standard is precisely determined. This is often done using a mass balance approach, which involves quantifying the main component and all significant impurities (e.g., organic impurities, water content, residual solvents, and non-volatile residues). | - Use of multiple, orthogonal analytical techniques (e.g., HPLC, GC, Karl Fischer titration). - The final purity value is assigned with an associated uncertainty. |
| 5. Certification and Documentation | A Certificate of Analysis (CoA) is generated, which provides all the relevant information about the reference standard, including its identity, purity, storage conditions, and expiry date. | - The CoA is a critical document for regulatory submissions and for the end-user in the analytical laboratory. |
The following table details the typical analytical techniques used in the characterization and certification of a reference standard synthesized from a precursor like this compound.
| Analytical Technique | Purpose in Reference Standard Development |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and to quantify any organic impurities. |
| Gas Chromatography (GC) | To determine the content of residual solvents from the synthesis. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the compound. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| Karl Fischer Titration | To determine the water content. |
| Thermogravimetric Analysis (TGA) | To determine the amount of non-volatile impurities (residue on ignition). |
Environmental Transformation and Degradation Pathways
Photochemical Degradation Mechanisms in the Environment
Nitrated polycyclic aromatic hydrocarbons are known to be susceptible to degradation by photolysis in the atmosphere, though they can be more persistent in soil and water. nih.gov The photochemical degradation of compounds like 2-Chloro-7-nitronaphthalene in aqueous environments is influenced by the absorption of ultraviolet (UV) radiation and subsequent chemical reactions.
Direct photolysis occurs when a chemical directly absorbs solar radiation, leading to its transformation. For nitronaphthalenes, this process is initiated by the absorption of UV light, which elevates the molecule to an excited singlet state. This state can then convert to a more stable, longer-lived excited triplet state. acs.orgresearchgate.net The triplet state of 1-nitronaphthalene (B515781) (³1NN) is a key reactive intermediate in its photochemical degradation. acs.org It is anticipated that this compound would undergo a similar process of excitation upon absorbing UV radiation.
Indirect photolysis involves the degradation of a compound by reaction with photochemically generated reactive species in the environment. The triplet state of nitronaphthalenes can react with water or other substances to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydroperoxyl radicals (HO₂•). acs.org These species can then participate in the degradation of other organic pollutants. Furthermore, the photolysis of common water constituents like nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions generates •OH and nitrogen dioxide (•NO₂), which can also contribute to the transformation of aromatic compounds. acs.orgnih.gov
The photochemical reactions of nitronaphthalenes lead to a variety of intermediates and final products. The excited triplet state of 1-nitronaphthalene is a potent oxidizing agent. In the presence of oxygen, its photoreactions are potential sources of singlet oxygen and various radical species. acs.org In aqueous solutions containing halide ions, such as chloride, the excited triplet state can accept an electron to form dihalogen radical anions. acs.org
Studies on the irradiation of 1-nitronaphthalene in the presence of nitrite have shown the formation of dinitronaphthalene isomers, such as 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene, through a process known as photonitration. researchgate.net This suggests that this compound could potentially undergo further nitration under relevant environmental conditions. The primary reaction intermediates are radical species, and the final products depend on the specific reactants and conditions, such as pH and the presence of oxygen and other dissolved substances. acs.orgacs.org
Microbial Degradation and Biotransformation Pathways
The biodegradation of nitroaromatic and chlorinated aromatic compounds by microorganisms is a critical process for their removal from contaminated environments. nih.gov While mineralization of nitrated PAHs was long considered difficult, recent research has identified bacteria capable of using these compounds as a sole source of carbon, nitrogen, and energy. nih.govnih.gov
While no microbial strains have been specifically reported for the degradation of this compound, several bacterial species have been identified that can degrade 1-nitronaphthalene and other related compounds. A key breakthrough was the isolation of Sphingobium sp. strain JS3065, the first bacterium shown to be capable of utilizing 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy for growth under aerobic conditions. nih.govnih.gov Various species of Pseudomonas are also well-known for their ability to degrade naphthalene (B1677914) and other PAHs. frontiersin.orgnih.govijpab.com Additionally, bacteria from genera such as Burkholderia and Ralstonia have been shown to mineralize chlorinated benzenes and chloronitrobenzenes, respectively, indicating a genetic potential for degrading halogenated aromatics. nih.govresearchgate.net
| Microbial Strain | Degraded Compound(s) | Key Findings | References |
|---|---|---|---|
| Sphingobium sp. strain JS3065 | 1-Nitronaphthalene | First known bacterium to mineralize a nitronaphthalene, using it as a sole carbon, nitrogen, and energy source. | nih.govnih.gov |
| Pseudomonas putida | Naphthalene, Methylnaphthalenes | Well-studied model organism for naphthalene degradation pathways. | frontiersin.org |
| Ralstonia sp. strain U2 | Naphthalene | Possesses a naphthalene degradation pathway (nag-like genes) that served as an evolutionary origin for the 1-nitronaphthalene pathway in Sphingobium. | nih.gov |
| Burkholderia sp. | Chlorinated Benzenes | Capable of aerobic oxidation and mineralization of chlorobenzenes with four or fewer chlorine atoms. | nih.gov |
| Comamonas sp. strain JS765 | Nitrobenzene (B124822) | Utilizes a dioxygenase to oxidize nitrobenzene to catechol, releasing nitrite. | nih.govresearchgate.net |
The microbial breakdown of compounds like this compound is initiated by specialized enzymes that attack the stable aromatic structure. Two primary enzymatic strategies have been identified for nitroaromatic compounds.
Dioxygenases : These are typically multi-component, Rieske non-heme iron-dependent enzymes. nih.gov They catalyze the incorporation of both atoms of molecular oxygen (O₂) into the aromatic ring, a critical first step in destabilizing the molecule. nih.govresearchgate.net In the degradation of 1-nitronaphthalene by Sphingobium sp. JS3065, a 1-nitronaphthalene dioxygenase attacks the ring to form 1,2-dihydroxynaphthalene, with the simultaneous release of the nitro group as nitrite (NO₂⁻). nih.govnih.gov This mechanism effectively removes the nitro substituent and produces a key intermediate for further degradation. A similar enzymatic attack on this compound could potentially occur on either of the aromatic rings.
Nitroreductases : An alternative initial step involves the reduction of the nitro group. Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent, two-electron reduction of a nitro group (—NO₂) to a nitroso (—NO) and subsequently to a hydroxylamino (—NHOH) group. nih.govmdpi.com This process makes the aromatic ring more susceptible to subsequent oxidative attack. nih.gov While this pathway does not immediately remove the nitrogen substituent, it is a common strategy for a wide range of nitroaromatic compounds. ackerleylab.comresearchgate.net
| Enzyme Class | Mechanism of Action | Substrate Example | Initial Product(s) | References |
|---|---|---|---|---|
| Nitroarene Dioxygenase | Incorporates two oxygen atoms into the aromatic ring, leading to dihydroxylation and elimination of the nitro group. | 1-Nitronaphthalene | 1,2-Dihydroxynaphthalene + Nitrite | nih.govnih.gov |
| Nitroreductase | Reduces the nitro group via two-electron transfers, using NAD(P)H as a cofactor. | Nitroaromatic Compounds | Nitroso and Hydroxylamino derivatives | nih.govmdpi.comresearchgate.net |
Following the initial enzymatic attack, the resulting intermediates are channeled into central metabolic pathways. In the case of 1-nitronaphthalene degradation by Sphingobium sp. JS3065, the 1,2-dihydroxynaphthalene formed by the initial dioxygenase enters a pathway analogous to the well-characterized naphthalene degradation pathway. nih.govethz.ch
This "lower pathway" involves a series of enzymatic conversions that lead to the formation of catecholic compounds, such as gentisate. nih.govfrontiersin.org The aromatic ring of this intermediate is then cleaved by a ring-cleavage dioxygenase (e.g., gentisate 1,2-dioxygenase). nih.govfrontiersin.org This ring-opening step is crucial as it converts the cyclic aromatic compound into a linear, aliphatic molecule. These aliphatic acids (e.g., maleylpyruvate) are subsequently metabolized through common pathways like the Krebs cycle, ultimately leading to the complete mineralization of the original compound into carbon dioxide, water, and biomass. frontiersin.orgasm.org For a compound like this compound, a complete degradation pathway would also require the removal of the chlorine atom, a step typically catalyzed by dehalogenase enzymes, which could occur either before or after ring cleavage.
Chemical Degradation in Environmental Matrices
The chemical structure of this compound, featuring a naphthalene core substituted with both a chloro and a nitro group, suggests that its degradation will be influenced by the reactivity of these functional groups.
Halogenated aromatic compounds, such as chloronaphthalenes, are generally resistant to hydrolysis under typical environmental conditions nih.gov. The carbon-chlorine bond in aryl halides is strong and not easily cleaved by water. For instance, the neutral hydrolysis of 2-chloronaphthalene (B1664065) at 25°C has a very long half-life of 8.3 years, indicating that hydrolysis is not a significant degradation pathway nih.gov. Given the structural similarity, this compound is also expected to be hydrolytically stable. The presence of the nitro group, an electron-withdrawing group, may slightly influence the electronic properties of the naphthalene ring system, but it is not anticipated to significantly enhance the rate of hydrolysis. Therefore, direct reaction with water is unlikely to be a primary mechanism for the breakdown of this compound in the environment.
Oxidation and reduction reactions are critical in determining the fate of nitroaromatic and chlorinated compounds in the environment. The redox conditions of the soil and aquatic systems play a pivotal role in the types of transformations that occur solubilityofthings.comdes.qld.gov.aunih.gov.
Oxidation: In aerobic environments, oxidation processes can lead to the degradation of aromatic compounds. For naphthalene, oxidation is a known degradation pathway researchgate.net. The presence of the electron-withdrawing nitro and chloro groups on the naphthalene ring of this compound would likely make it more resistant to oxidative attack compared to unsubstituted naphthalene. However, photochemical oxidation can be a significant degradation pathway for nitroaromatic compounds. For example, 1-nitronaphthalene is known to undergo photodegradation in the atmosphere and in aqueous solutions acs.orgacs.org. This process can involve the formation of reactive species that lead to the breakdown of the molecule. It is plausible that this compound could undergo similar photochemically-induced oxidative degradation in sunlit surface waters and the atmosphere.
Reduction: In anaerobic or reducing environments, such as saturated soils, sediments, and anoxic water zones, reduction of the nitro group is a more likely transformation pathway. The nitro group of nitroaromatic compounds can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This process is often mediated by microorganisms but can also occur abiotically. For instance, zero-valent iron has been shown to effectively reduce nitroaromatic compounds dtic.mil. Furthermore, reductive dechlorination, the replacement of a chlorine atom with a hydrogen atom, is a known degradation pathway for chlorinated aromatic compounds under anaerobic conditions nih.govacs.orgacs.orgwikipedia.org. It is therefore conceivable that under strongly reducing conditions, this compound could undergo sequential reduction of the nitro group and/or reductive dechlorination.
The following table summarizes the expected primary degradation processes for this compound in different environmental systems based on the behavior of analogous compounds.
| Environmental Compartment | Dominant Process | Expected Transformation Products (Hypothetical) |
| Aerobic Water/Soil | Photochemical Oxidation | Hydroxylated derivatives, ring cleavage products |
| Anaerobic Water/Soil | Reduction | 2-Chloro-7-aminonaphthalene, 7-nitronaphthalene |
The sorption of organic compounds to soil and sediment is a key process that affects their mobility, bioavailability, and susceptibility to degradation. The tendency of a compound to sorb is often quantified by the organic carbon-normalized soil-water partition coefficient (Koc). For hydrophobic organic compounds like naphthalene and its derivatives, sorption to soil organic matter is a primary mechanism of partitioning in the environment frontiersin.orgkwrwater.nlresearchgate.net.
The following table presents estimated physicochemical properties relevant to the sorption and desorption behavior of this compound, based on values for related compounds.
| Compound | Log Kow | Water Solubility (mg/L) | Vapor Pressure (mm Hg) |
| 1-Chloronaphthalene (B1664548) | 4.08 nih.gov | Insoluble chemicalbook.com | 0.00005 (at 20°C) chemicalbook.com |
| 2-Chloronaphthalene | 3.90 nih.gov | Insoluble nih.gov | Not available |
| 1-Nitronaphthalene | 3.2 nih.gov | Insoluble nih.gov | 0.00048 (at 25°C) nih.gov |
Environmental Fate Modeling and Prediction (Excluding Risk Assessment)
Environmental fate models are valuable tools for predicting the persistence, transport, and distribution of chemicals in the environment, especially for compounds with limited experimental data.
Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the environmental persistence of this compound nih.govecetoc.orgresearchgate.netepa.gov. These models use the chemical's structure to predict its physicochemical properties and degradation half-lives. For instance, QSARs can estimate the rate of atmospheric oxidation by hydroxyl radicals, which is a key degradation process for airborne pollutants nih.gov. Given the general resistance of nitroaromatic compounds to rapid degradation, it is likely that predictive models would classify this compound as a persistent organic pollutant nih.govscribd.comresearchgate.net.
Multimedia environmental fate models can simulate the transport and distribution of chemicals between different environmental compartments, such as air, water, soil, and sediment mdpi.commdpi.comnih.gov. These models require input parameters such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).
Based on the properties of related compounds, this compound is expected to have a low vapor pressure and low water solubility, which would limit its long-range transport in the vapor phase compared to more volatile compounds. However, due to its expected hydrophobicity, it could be transported over long distances adsorbed to atmospheric particulate matter inchem.org. Once deposited in aquatic or terrestrial environments, its strong sorption to soil and sediment would be the dominant factor controlling its local distribution. Models would likely predict an accumulation of this compound in the organic-rich compartments of the environment, such as soil and sediment.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-7-nitronaphthalene, and what reaction conditions optimize yield?
- Methodological Answer: The synthesis typically involves electrophilic substitution or nitration of chloronaphthalene derivatives. For example, nitration of 2-chloronaphthalene under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) can yield this compound. Reaction optimization includes monitoring temperature to prevent over-nitration and using inert atmospheres to avoid side reactions. Solvent choice (e.g., dichloromethane or acetic acid) and stoichiometric control of nitrating agents are critical for regioselectivity and yield .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are standard for purity analysis. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and chlorine/nitro group integration. Infrared (IR) spectroscopy can identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹). Deuterated analogs (e.g., 2-Chloronaphthalene-d7) may serve as internal standards for quantitative analysis .
Q. What are the primary applications of this compound in organic synthesis and material science?
- Methodological Answer: The compound serves as a precursor for synthesizing polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. Its nitro group enables reduction to amines for pharmaceutical intermediates (e.g., antitumor agents), while the chlorine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer functionalization. Applications in material science include organic semiconductors and liquid crystals due to its planar aromatic structure .
Advanced Research Questions
Q. How can contradictory data in the literature regarding the reactivity of this compound under varying conditions be resolved?
- Methodological Answer: Systematic replication of experiments under standardized conditions (temperature, solvent, catalyst) is essential. Use advanced spectroscopic techniques (e.g., in situ FTIR or X-ray crystallography) to monitor reaction intermediates. Meta-analysis of existing data with statistical tools (e.g., principal component analysis) can identify confounding variables. Cross-referencing with computational studies (e.g., density functional theory) helps validate proposed mechanisms .
Q. What experimental strategies are effective in minimizing byproduct formation during electrophilic substitution reactions involving this compound?
- Methodological Answer: Employ directing groups (e.g., sulfonic acid) to enhance regioselectivity. Use low temperatures (−10°C to 0°C) and slow reagent addition to control reaction kinetics. Solvent polarity adjustments (e.g., switching from polar aprotic to non-polar solvents) can suppress undesired pathways. Post-reaction purification via column chromatography with gradient elution isolates the target compound from positional isomers .
Q. What computational methods are suitable for predicting the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular dynamics simulations model steric and electronic effects of substituents on transition states. Software like Gaussian or ORCA can compute activation energies for competing reaction pathways, guiding experimental design .
Q. How can the environmental persistence of this compound be assessed through advanced degradation studies?
- Methodological Answer: Conduct photolytic degradation experiments using UV-Vis spectroscopy to track nitro group cleavage. Hydrolysis studies at varying pH levels (2–12) quantify stability. Isotope-labeled analogs (e.g., ²H or ¹³C) enable tracing metabolic pathways in biodegradation assays. High-resolution mass spectrometry (HRMS) identifies transformation products, while toxicity profiling evaluates ecological risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
